molecular formula C9H6Br2N2O B5544885 2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B5544885
M. Wt: 317.96 g/mol
InChI Key: SEAJAWVLFYZQQJ-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring, which is further connected to the oxadiazole ring.

Scientific Research Applications

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, etc. Its properties could be tuned by making suitable modifications to its molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dibromo-4-methylbenzoic acid hydrazide with a suitable reagent like phosphorus oxychloride (POCl3) under reflux conditions. This reaction facilitates the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylphenylboronic acid
  • 3,5-Dibromo-4-methylphenol
  • 3,5-Dibromo-4-methylaniline

Uniqueness

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c1-5-7(10)2-6(3-8(5)11)9-13-12-4-14-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJAWVLFYZQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C2=NN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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